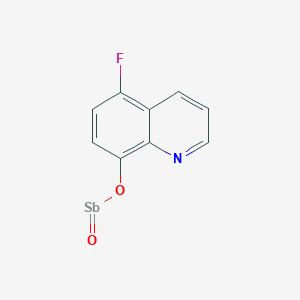
Quinoline, 5-fluoro-8-(stibosooxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoline, 5-fluoro-8-(stibosooxy)- is a fluorinated quinoline derivative. Quinoline itself is a heterocyclic aromatic organic compound with a structure that includes a benzene ring fused to a pyridine ring. The incorporation of fluorine and stibosooxy groups into the quinoline structure can significantly alter its chemical and biological properties, making it a compound of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated quinolines typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations This can be achieved through electrophilic substitution reactions, where a mixture of 5-fluoroquinoline, 6-fluoroquinoline, 8-fluoroquinoline, and 5,8-difluoroquinoline is formed .
Industrial Production Methods
Industrial production methods for fluorinated quinolines often involve the use of green and sustainable chemical processes. These methods may include multicomponent one-pot reactions, solvent-free reaction conditions, and the use of eco-friendly and reusable catalysts . Microwave and ultraviolet irradiation-promoted synthesis are also employed to enhance reaction efficiency and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Quinoline, 5-fluoro-8-(stibosooxy)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, silica gel, and various catalysts. Reaction conditions may involve the use of ethanol as a solvent, or solvent-free conditions with microwave or ultraviolet irradiation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the fluorine atom can lead to the formation of polyfluorinated quinolines .
Applications De Recherche Scientifique
Quinoline, 5-fluoro-8-(stibosooxy)- has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Quinoline, 5-fluoro-8-(stibosooxy)- involves its interaction with specific molecular targets and pathways. Fluorinated quinolines are known to inhibit various enzymes, which can lead to antibacterial, antineoplastic, and antiviral effects . The incorporation of fluorine atoms enhances the biological activity of the compound by increasing its ability to penetrate cell membranes and interact with target enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Quinoline, 5-fluoro-8-(stibosooxy)- include other fluorinated quinolines such as:
- 5-fluoroquinoline
- 6-fluoroquinoline
- 8-fluoroquinoline
- 5,8-difluoroquinoline
Uniqueness
The uniqueness of Quinoline, 5-fluoro-8-(stibosooxy)- lies in its specific substitution pattern, which can result in distinct chemical and biological properties compared to other fluorinated quinolines.
Propriétés
Numéro CAS |
39873-41-1 |
|---|---|
Formule moléculaire |
C9H5FNO2Sb |
Poids moléculaire |
299.90 g/mol |
Nom IUPAC |
(5-fluoroquinolin-8-yl)oxy-oxostibane |
InChI |
InChI=1S/C9H6FNO.O.Sb/c10-7-3-4-8(12)9-6(7)2-1-5-11-9;;/h1-5,12H;;/q;;+1/p-1 |
Clé InChI |
DNSCYHPTJIDSBS-UHFFFAOYSA-M |
SMILES canonique |
C1=CC2=C(C=CC(=C2N=C1)O[Sb]=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



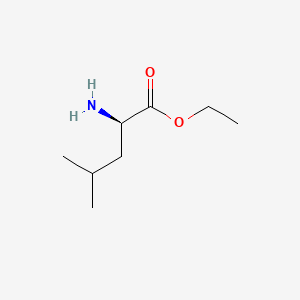
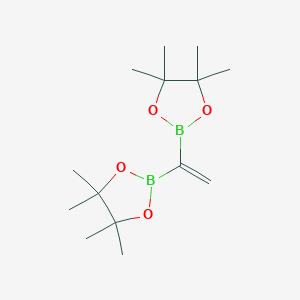
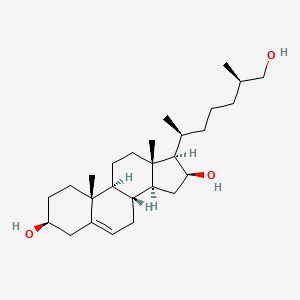

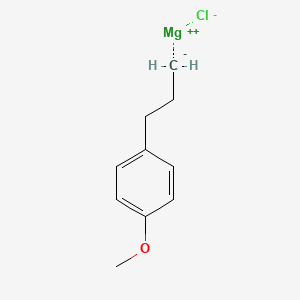
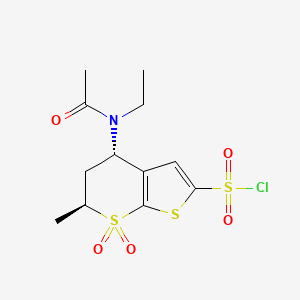

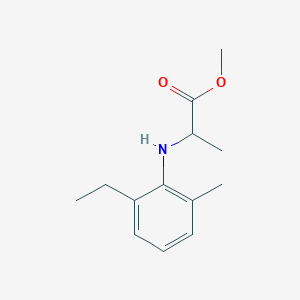
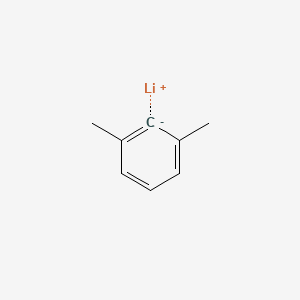

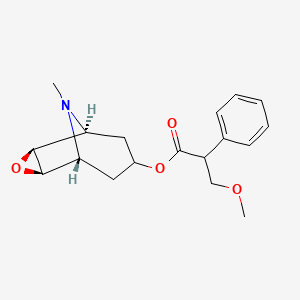
![2-(1-((3-Ethyl-3H-imidazo[4,5-c]pyridin-2-yl)methyl)-1H-imidazol-2-yl)thiazole](/img/structure/B15290066.png)
![tert-butyl N-[4-(1,1-difluoroethylsulfanyl)phenyl]carbamate](/img/structure/B15290076.png)
